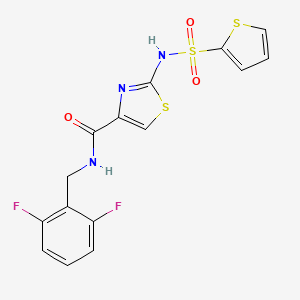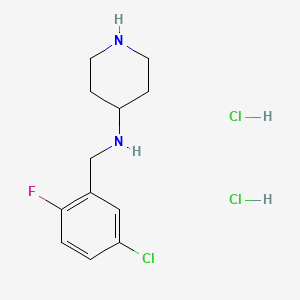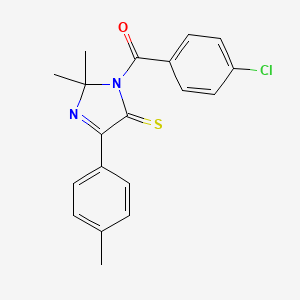
(4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H17ClN2OS and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a potential candidate for drug discovery. Researchers have investigated its pharmacological properties, including its interactions with biological targets. Some studies suggest that it may exhibit anti-inflammatory, antioxidant, or antimicrobial effects. Further research is needed to validate its therapeutic potential .
Anticancer Activity
Compounds containing heterocyclic moieties often display anticancer properties. Researchers have explored the potential of this compound as an anticancer agent. Its mechanism of action, cellular uptake, and selectivity against cancer cells are areas of interest. Preclinical studies have shown promising results, but clinical trials are necessary to confirm its efficacy .
Green Chemistry and Sustainable Synthesis
Efforts to develop environmentally friendly synthetic methods have led to the exploration of novel pathways for compound synthesis. Researchers have investigated green chemistry approaches to prepare this compound efficiently. These methods minimize waste, reduce hazardous reagents, and promote sustainability in chemical processes .
Optical Properties and Materials Science
The compound’s aromatic system and sulfur-containing group contribute to its interesting optical properties. Researchers have studied its fluorescence, absorption spectra, and potential applications in optoelectronic devices. Additionally, it may serve as a building block for designing new materials with tailored properties .
Agrochemicals and Pest Control
Heterocyclic compounds often find applications in agriculture. Researchers have explored the potential of this compound as an agrochemical, such as a pesticide or herbicide. Its mode of action, selectivity, and environmental impact are critical factors in evaluating its suitability for pest control .
Coordination Chemistry and Metal Complexes
The compound’s sulfur atom can coordinate with metal ions, forming stable complexes. Researchers have investigated its coordination behavior with various transition metals. These complexes may have applications in catalysis, sensing, or materials science. Understanding their stability and reactivity is essential for practical use .
properties
IUPAC Name |
(4-chlorophenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-4-6-13(7-5-12)16-18(24)22(19(2,3)21-16)17(23)14-8-10-15(20)11-9-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTQDLRIVJOIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(2,2-dimethyl-5-thioxo-4-(p-tolyl)-2,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

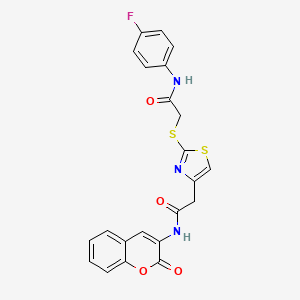
![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)
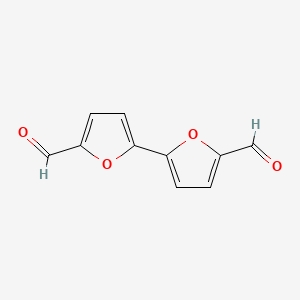
![5-(3-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)


![3-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}propanamide](/img/structure/B2739400.png)
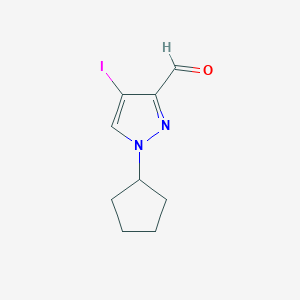

![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)

